2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate
Description
Properties
CAS No. |
81778-50-9 |
|---|---|
Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl] acetate |
InChI |
InChI=1S/C14H16ClNO4/c1-9(17)19-13-14(2,3)12(18)16(20-13)8-10-6-4-5-7-11(10)15/h4-7,13H,8H2,1-3H3 |
InChI Key |
PMTWWRFMLUUOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with an appropriate diketone or ketoester in the presence of a base to form the isoxazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C14H16ClNO4
- Molecular Weight : 297.73 g/mol
- CAS Number : 81778-50-9
The compound features an oxazolidinone ring, which is significant for its biological activity, particularly in the development of therapeutic agents.
Antimicrobial Activity
The oxazolidinone structure of 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate is known for its role in antibiotic development. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Enterococcus faecium | 18 | |
| Escherichia coli | 15 |
These findings suggest that this compound could be a valuable candidate in the search for new antibiotics, particularly against resistant strains.
Anticancer Research
Recent studies have also explored the anticancer potential of oxazolidinones. The structural characteristics of this compound may contribute to its efficacy in inhibiting cancer cell proliferation. Research indicates that analogs of this compound can induce apoptosis in various cancer cell lines, making it a subject of interest for further pharmacological studies.
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. According to a patent application, formulations containing 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-isoxazolidinone demonstrate effective weed control in agricultural settings . The compound's ability to inhibit specific plant growth pathways positions it as a potential herbicide.
Formulation Development
The crystallization forms of this compound have been studied to enhance its stability and effectiveness in agrochemical formulations. The identification of crystal modifications allows for improved delivery mechanisms and increased potency in field applications .
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethyl-3-oxoisoxazolidin-5-yl acetate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate with key analogs identified in the evidence:
Key Observations:
Core Heterocyclic Ring: The target compound’s 1,2-oxazolidinone ring differs from the 3-isoxazolidinone analog (CAS 87674-68-8) in the positions of oxygen and nitrogen. The 1,4-dihydropyridine derivative (from ) features a six-membered aromatic ring with conjugated double bonds, which may enhance redox activity compared to the saturated oxazolidinone core .
Substituent Effects: The 2-chlorophenyl group is conserved across all analogs, suggesting its role in hydrophobic interactions or receptor binding. The acetate ester at position 5 in the target compound may influence solubility and metabolic stability compared to the aminoethoxy group in the dihydropyridine analog .
Research Findings and Limitations
- Pharmacological Data: No direct studies on the target compound’s bioactivity are available in the provided evidence. However, analogs like dihydropyridines are known for calcium channel modulation, while isoxazolidinones exhibit antimicrobial properties. These findings suggest plausible but unverified applications for the target compound .
- Degradation Pathways: notes that dihydropyridine derivatives may form unspecified degradation products under stress conditions, highlighting the need for stability studies on the target compound .
Biological Activity
Chemical Identity and Structure
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate is a synthetic compound with the molecular formula and a molecular weight of approximately 303.74 g/mol. The compound features an oxazolidinone ring, which is significant in medicinal chemistry for its biological activity.
Biological Activity
This compound has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer research. The oxazolidinone structure is known for its role in antibiotic development, notably in the synthesis of linezolid, an effective treatment against Gram-positive bacterial infections.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of oxazolidinones. The compound's structural analogs have demonstrated effectiveness against various bacterial strains, including resistant strains. For instance, compounds with similar structures have shown inhibition against Staphylococcus aureus and Enterococcus faecium.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Enterococcus faecium | 18 | |
| Escherichia coli | 15 |
Anticancer Potential
The anticancer activity of this compound has also been investigated. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Case Studies
-
Study on Breast Cancer Cells (MCF-7) :
- Objective : To assess the cytotoxic effects of the compound.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant cytotoxicity at higher concentrations (IC50 = 25 µM) .
- Study on Colon Cancer Cells (HT-29) :
The proposed mechanism by which this compound exerts its biological effects involves interference with protein synthesis in bacteria and modulation of signaling pathways in cancer cells. The oxazolidinone moiety is believed to inhibit bacterial ribosomal function, while its anticancer properties may stem from the activation of caspase pathways leading to programmed cell death.
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For characterization:
- X-ray crystallography (XRD) is critical for confirming stereochemistry and molecular packing .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) validate purity and structural integrity.
- Mass spectrometry (MS) determines molecular weight and fragmentation patterns.
Reference experimental setups from crystallography studies in for analogous oxazolidinone derivatives.
Basic Question: Which analytical techniques are optimal for quantifying its stability in solution?
Methodological Answer:
- Accelerated stability studies under varying pH, temperature, and light exposure using UV-Vis spectroscopy or HPLC-PDA .
- Kinetic modeling (e.g., Arrhenius plots) predicts degradation rates.
- Use split-split plot designs (as in ) to test multiple variables (e.g., solvent, storage conditions) with replicates .
Basic Question: How can researchers determine its physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Shake-flask method or HPLC-derived logP for partition coefficients.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability.
- Follow protocols from ’s "physical and chemical characteristics" analysis, which includes multi-seasonal replicates to account for variability .
Advanced Question: What methodologies assess its environmental fate and distribution in biotic/abiotic compartments?
Methodological Answer:
- Apply frameworks from Project INCHEMBIOL ():
- Fugacity modeling to predict distribution in air, water, soil.
- Biotransformation assays (e.g., soil microcosms) to study microbial degradation.
- LC-MS/MS for trace-level detection in environmental matrices .
Advanced Question: How to resolve contradictions in reported stability data across studies?
Methodological Answer:
- Conduct interlaboratory validation using standardized protocols (e.g., OECD guidelines).
- Compare activation energy (Ea) values from kinetic studies to identify experimental outliers.
- Use multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .
Advanced Question: What experimental designs evaluate its interactions with biological targets (e.g., enzymes, membranes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity studies.
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes.
- In vitro cytotoxicity assays (e.g., MTT) with dose-response curves to assess EC50 values.
Reference ’s tiered approach for studying impacts across cellular and organismal levels .
Advanced Question: How to investigate its photodegradation pathways under simulated environmental conditions?
Methodological Answer:
- Use solar simulators with controlled UV/visible light exposure.
- LC-QTOF-MS identifies degradation products via non-targeted analysis.
- Density Functional Theory (DFT) calculations predict reactive sites for bond cleavage.
Align with ’s focus on abiotic transformations in environmental compartments .
Advanced Question: What strategies validate its structure-activity relationship (SAR) in drug discovery contexts?
Methodological Answer:
- Synthesize analogues with modifications to the oxazolidinone core or chlorophenyl group.
- Pharmacophore mapping and QSAR models correlate structural features with bioactivity.
- Crystallographic data () provides steric and electronic insights for SAR refinement .
Advanced Question: How to design ecotoxicological risk assessments for this compound?
Methodological Answer:
- Follow ICH M7 guidelines for impurity risk assessment.
- Use microcosm/mesocosm studies to evaluate effects on aquatic/terrestrial organisms.
- Probabilistic hazard modeling integrates toxicity data (e.g., LC50, NOEC) with environmental concentrations .
Advanced Question: What mechanistic studies elucidate its oxidative degradation in aqueous systems?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR) detects free radicals during oxidation.
- Isotopic labeling (e.g., ¹⁸O-H2O) traces oxygen incorporation in degradation products.
- Advanced oxidation processes (AOPs) (e.g., Fenton’s reagent) simulate natural degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
